Superior Molecular Complexity vs. 3-Fluoro-4-methoxyphenol for Advanced Synthetic Applications
2-Chloro-3-fluoro-4-methoxyphenol possesses a significantly higher molecular weight (176.57 g/mol) and unique elemental composition (C7H6ClFO2) compared to the structurally simpler analog 3-fluoro-4-methoxyphenol (C7H7FO2, MW 142.13 g/mol) . The addition of the chlorine atom introduces a heavy halogen, increasing lipophilicity and enabling distinct synthetic handles, such as participation in Pd-catalyzed cross-coupling reactions, which is not possible with the non-chlorinated analog [1].
| Evidence Dimension | Molecular Complexity (MW & Composition) |
|---|---|
| Target Compound Data | MW = 176.57 g/mol; C7H6ClFO2 |
| Comparator Or Baseline | 3-Fluoro-4-methoxyphenol: MW = 142.13 g/mol; C7H7FO2 |
| Quantified Difference | ΔMW = +34.44 g/mol; contains chlorine, enabling cross-coupling chemistry |
| Conditions | Standard molecular weight and formula comparison |
Why This Matters
For medicinal chemists, the presence of the chlorine atom directly expands the molecule's utility in convergent synthetic strategies where halogen-selective cross-coupling is required, a feature absent in non-chlorinated analogs.
- [1] Russell, J. E., & Neufeldt, S. R. (2021). C–O-Selective Cross-Coupling of Chlorinated Phenol Derivatives. Synlett, 32(15), 1519-1524. View Source
